molecular formula C15H10Cl2N2S B12918336 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione CAS No. 823195-63-7

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione

Cat. No.: B12918336
CAS No.: 823195-63-7
M. Wt: 321.2 g/mol
InChI Key: VLGDBAWIODBXDX-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione (CAS 823195-63-7) is a quinazolinone-based compound with the molecular formula C15H10Cl2N2S and a molecular weight of 321.22 . Quinazolinone and quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of distinct biopharmaceutical activities . These fused heterocyclic systems have received significant attention for their pharmacological properties, which include serving as building blocks for alkaloids and exhibiting potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antifungal agents . Researchers are actively exploring the structure-activity relationships of various substituted quinazolinones to develop novel drug molecules . This particular compound, featuring chloro and methyl substituents, represents a valuable chemical intermediate for researchers investigating the synthesis and biological evaluation of new heterocyclic compounds in drug discovery and optimization programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

823195-63-7

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4-thione

InChI

InChI=1S/C15H10Cl2N2S/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(16)7-12/h2-8H,1H3

InChI Key

VLGDBAWIODBXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione typically involves the reaction of 3-chloroaniline with 2-methyl-4-chloroquinazoline-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione exhibits significant anticancer activity. It has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's interactions with specific biological targets, such as enzymes and receptors involved in cell proliferation and apoptosis, suggest a mechanism of action that could be leveraged for therapeutic purposes.

Case Studies

  • A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways .
  • Another investigation highlighted its efficacy against leukemia cells, where it was shown to disrupt mitochondrial function leading to cell death .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
  • Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Synthetic Applications

The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry. Its ability to undergo various chemical reactions can lead to the formation of more complex heterocyclic compounds.

Synthetic Pathways

The synthesis typically involves several key steps:

  • Formation of the Quinazoline Core : Utilizing known reactions to construct the quinazoline backbone.
  • Substitution Reactions : Introducing chloro and thione groups through electrophilic aromatic substitution.
  • Optimization Techniques : In industrial settings, automated reactors may be employed to enhance yield and purity through controlled reaction conditions .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thioneSimilar quinazoline structureDifferent substitution pattern
6-(4-Chlorostyryl)-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-oneContains triazine moietyDifferent heterocyclic framework
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxideThiadiazine derivativeSulfonamide group adds distinct properties

The presence of both chloro and thione groups in this compound enhances its reactivity compared to other derivatives. This unique configuration allows for specific interactions with biological targets that may not be achievable with other compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs: Quinazoline-4-thiones

The biological and chemical properties of 6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione can be contextualized by comparing it with structurally related quinazoline-thiones:

Compound Name Substituents (Positions) Key Biological Activities Reference
This compound 6-Cl, 3-(3-Cl-phenyl), 2-CH3 Antimycobacterial activity (specific data not provided in evidence), structural analog of tested compounds. N/A
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione 6-Cl, 3-(4-isopropylphenyl), 2-CH3 Superior antimycobacterial activity against Mycobacterium avium and M. kansasii (vs. isoniazid standard). Toxic in brine shrimp bioassay.
6-Chloro-2,2-dimethyl-3-phenylquinazoline-4(3H)-thione 6-Cl, 2,2-(CH3)2, 3-phenyl High photosynthesis-inhibiting activity (spinach chloroplast oxygen evolution inhibition).
6-Chloro-3-(3´-chlorophenyl)-2,2-dimethylquinazoline-4(3H)-thione 6-Cl, 3-(3´-Cl-phenyl), 2,2-(CH3)2 Enhanced photosynthesis inhibition compared to non-chlorinated analogs.

Key Findings :

  • Antimycobacterial Activity : Chloro substitution at position 6 is critical for activity. The 4-isopropylphenyl analog showed higher potency than isoniazid, suggesting bulky substituents at position 3 enhance target binding .
  • Photosynthesis Inhibition : Dimethyl groups at position 2 (e.g., 2,2-dimethyl analogs) significantly improve inhibition of chloroplast oxygen evolution, likely due to increased lipophilicity and membrane penetration .
  • Toxicity : The 4-isopropylphenyl analog was uniquely toxic in brine shrimp assays, indicating substituent-dependent cytotoxicity .
Functional Analogs: Chlorinated Heterocycles with Thione Moieties

Other chloro-substituted heterocycles with thione groups exhibit overlapping biological roles, though their core structures differ:

Compound Name Core Structure Key Features Reference
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole Chlorophenyl and triazole-thione groups; moderate antioxidant activity (IR, NMR data provided).
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Dual chloro-substitution; forms hydrogen-bonded supramolecular structures. No direct bioactivity reported.
2-Methylquinazoline-4(3H)-one Quinazolinone Lacks thione group; lower docking scores vs. thione analogs in breast cancer targets.

Key Findings :

  • Thione vs. Ketone: The thione group in quinazoline-4(3H)-thiones enhances binding interactions compared to quinazolinones (e.g., 2-methylquinazoline-4(3H)-one), as seen in docking studies .
Substituent Effects on Activity
  • Chlorine at Position 6 : Critical for antimycobacterial activity across quinazoline-thiones .
  • Phenyl Ring Substituents :
    • 3-Chlorophenyl : Balances lipophilicity and steric effects; may optimize membrane permeability.
    • 4-Isopropylphenyl : Increases antimycobacterial potency but introduces cytotoxicity .
  • Methyl vs. Dimethyl Groups : Dimethyl substitution at position 2 enhances photosynthesis inhibition but may reduce antimycobacterial efficacy due to steric bulk .

Biological Activity

6-Chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by chloro and thione functional groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H10Cl2N2S
  • Molecular Weight : 321.2 g/mol

The compound's structure allows for significant interactions with biological targets, influencing various cellular processes such as proliferation and apoptosis.

Anticancer Activity

Mechanism of Action
Research indicates that this compound exhibits potent anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound has been shown to interact with multiple tyrosine kinases, which are critical in cancer cell signaling pathways.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and others. Molecular docking studies revealed its binding affinity to key enzymes such as CDK2 and EGFR, suggesting its potential as a targeted therapy .
  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

Broad-Spectrum Efficacy
this compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Mycobacterium species.

Research Findings

  • Antimycobacterial Activity : In a study comparing several quinazoline derivatives, this compound exhibited superior activity against Mycobacterium avium and M. kansasii compared to standard treatments like isoniazid .
  • Photosynthesis Inhibition : The compound's ability to inhibit photosynthetic electron transport in autotrophic organisms was also noted, indicating potential applications in agricultural settings .

Summary of Biological Activities

Activity TypeSpecific FindingsReference
AnticancerInduces apoptosis; inhibits tumor growth in MCF-7 cells
AntimicrobialEffective against Mycobacterium species
Photosynthesis InhibitionInhibits photosynthetic processes in autotrophs

Q & A

Q. What are the optimized synthetic routes for 6-chloro-3-(3-chlorophenyl)-2-methylquinazoline-4(3H)-thione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of intermediates under controlled conditions. For example:

  • Step 1: React 3-chlorophenylmethyl chloride with thiourea to form a thiourea intermediate.
  • Step 2: Cyclize the intermediate under acidic conditions (e.g., HCl or H₂SO₄) to form the quinazoline-thione backbone .
  • Key Parameters: Temperature (80–120°C), solvent polarity (e.g., 1,2-dichloroethane), and catalyst choice (e.g., Lewis acids) significantly affect reaction efficiency. Lower yields (<50%) are common in small-scale syntheses, while industrial-scale processes using continuous flow reactors improve yields (>70%) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis (e.g., CCDC data) resolves bond lengths (C–S: 1.68–1.72 Å) and dihedral angles (e.g., 85.2° between quinazoline and 3-chlorophenyl groups), confirming stereochemistry .
  • NMR: 1H^1H NMR signals at δ 2.40–2.60 ppm (CH₃), δ 7.53–8.57 ppm (aromatic protons), and δ 11.40 ppm (NH) validate substituent positions .
  • IR: Peaks at 1755 cm⁻¹ (C=O) and 3282 cm⁻¹ (NH) indicate functional groups .

Q. How can researchers mitigate impurities during purification?

Methodological Answer:

  • Recrystallization: Use dichloromethane/diethyl ether (1:3 v/v) to remove unreacted starting materials .
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the target compound from byproducts like sulfoxides .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thione sulfur (LUMO: −1.8 eV) is a reactive site for nucleophilic attacks .
  • Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 (binding energy: −8.2 kcal/mol), correlating with experimental antifungal IC₅₀ values (~12 µM) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Methodological Answer:

  • Assay Standardization: Use CLSI guidelines for MIC testing to ensure consistency in microbial strains (e.g., Candida albicans ATCC 90028) and growth media .
  • Structural Validation: Confirm compound purity via HPLC (>98%) before testing to exclude false negatives from degraded samples .
  • Comparative Studies: Benchmark against analogs (e.g., 6-chloro-3-(4-methylphenyl) derivatives) to isolate substituent-specific effects .

Q. What are the best practices for evaluating the compound’s photostability and oxidative degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose to UV light (254 nm, 48 hrs) and analyze degradation products via LC-MS. Major products include sulfoxide (m/z 307.1) and quinazolinone (m/z 289.0) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life (t₉₀: ~6 months at 25°C) under varying humidity (30–70% RH) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic or biological assays?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, UV-protective goggles, and lab coats to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation: Use fume hoods (airflow > 0.5 m/s) to avoid inhalation of aerosols generated during sonication .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to prevent environmental release of chlorinated byproducts .

Structure-Activity Relationships (SAR)

Q. How does the 3-chlorophenyl substituent influence the compound’s bioactivity compared to other aryl groups?

Methodological Answer:

  • Electron-Withdrawing Effects: The 3-chloro group increases electrophilicity (Hammett σ⁺: 0.37), enhancing antifungal activity against Aspergillus fumigatus (MIC: 8 µg/mL vs. 32 µg/mL for 3-methylphenyl analogs) .
  • Steric Effects: Bulkier substituents (e.g., 3-isopropylphenyl) reduce membrane permeability (logP increase from 2.1 to 3.4), lowering efficacy .

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